N-isopropyl-2-{[(4-methoxyphenoxy)acetyl]amino}benzamide
Overview
Description
N-isopropyl-2-{[(4-methoxyphenoxy)acetyl]amino}benzamide, also known as GW 501516, is a synthetic drug that has gained attention in the scientific research community for its potential applications in various fields. This compound belongs to the class of PPARδ receptor agonists and has been shown to have various biochemical and physiological effects.
Mechanism of Action
N-isopropyl-2-{[(4-methoxyphenoxy)acetyl]amino}benzamide 501516 works by activating the PPARδ receptor, which is involved in regulating various metabolic processes such as lipid metabolism, glucose metabolism, and inflammation. Activation of this receptor leads to increased expression of genes involved in these processes, resulting in the observed biochemical and physiological effects.
Biochemical and Physiological Effects:
N-isopropyl-2-{[(4-methoxyphenoxy)acetyl]amino}benzamide 501516 has been shown to have various biochemical and physiological effects such as increased endurance, improved lipid metabolism, improved insulin sensitivity, reduced inflammation, and inhibition of tumor growth. These effects are mediated through the activation of the PPARδ receptor and the subsequent regulation of gene expression.
Advantages and Limitations for Lab Experiments
N-isopropyl-2-{[(4-methoxyphenoxy)acetyl]amino}benzamide 501516 has several advantages and limitations for lab experiments. Advantages include its potency and specificity for the PPARδ receptor, as well as its ability to activate this receptor without affecting other PPAR isoforms. Limitations include its potential for off-target effects and its limited solubility in aqueous solutions.
Future Directions
There are several future directions for research on N-isopropyl-2-{[(4-methoxyphenoxy)acetyl]amino}benzamide 501516. These include further characterization of its mechanism of action, identification of potential off-target effects, optimization of its pharmacokinetic properties, and evaluation of its potential for clinical applications in various fields such as sports performance enhancement, metabolic diseases, and cancer treatment.
Scientific Research Applications
N-isopropyl-2-{[(4-methoxyphenoxy)acetyl]amino}benzamide 501516 has been extensively studied for its potential applications in various fields such as sports performance enhancement, metabolic diseases, and cancer treatment. In sports, this compound has been shown to enhance endurance and improve lipid metabolism. In metabolic diseases, N-isopropyl-2-{[(4-methoxyphenoxy)acetyl]amino}benzamide 501516 has been shown to improve insulin sensitivity and reduce inflammation. In cancer treatment, N-isopropyl-2-{[(4-methoxyphenoxy)acetyl]amino}benzamide 501516 has been shown to inhibit tumor growth and induce apoptosis in cancer cells.
properties
IUPAC Name |
2-[[2-(4-methoxyphenoxy)acetyl]amino]-N-propan-2-ylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-13(2)20-19(23)16-6-4-5-7-17(16)21-18(22)12-25-15-10-8-14(24-3)9-11-15/h4-11,13H,12H2,1-3H3,(H,20,23)(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCHGEFUWKAGLSP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=CC=C1NC(=O)COC2=CC=C(C=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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